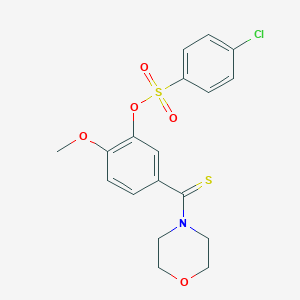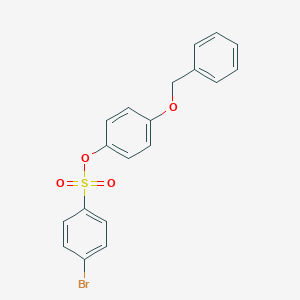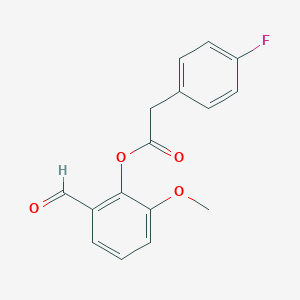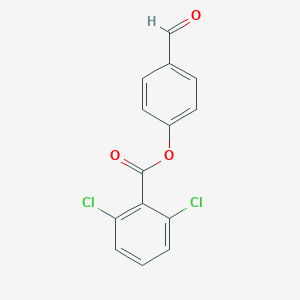
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to specifically block the activity of the epidermal growth factor receptor (EGFR).
Mécanisme D'action
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate specifically binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival. Inhibition of these pathways ultimately leads to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines in vitro. In addition, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit tumor growth and metastasis in various animal models of cancer. Furthermore, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its specificity for EGFR. Unlike other EGFR inhibitors, such as gefitinib and erlotinib, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate does not inhibit other receptor tyrosine kinases, making it a valuable tool for studying the specific role of EGFR in various biological processes. However, one limitation of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is its relatively low potency compared to other EGFR inhibitors, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the use of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in scientific research. One potential application is in the development of combination therapies for cancer treatment. 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. Another potential application is in the study of EGFR signaling in non-cancerous cells, such as in the development of the nervous system. Finally, the development of more potent and selective EGFR inhibitors based on the structure of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate may lead to the development of more effective cancer therapies.
Méthodes De Synthèse
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate can be synthesized through a multi-step process starting from 2-methoxy-4-nitroaniline. The synthesis involves the conversion of the nitro group to an amino group, followed by the formation of a thioamide bond and the introduction of a morpholine ring. The final step is the chlorosulfonation of the phenyl ring to yield 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate.
Applications De Recherche Scientifique
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been widely used in scientific research as a tool to investigate the role of EGFR in various biological processes. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy. 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways and the suppression of cell growth and survival.
Propriétés
Nom du produit |
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate |
|---|---|
Formule moléculaire |
C18H18ClNO5S2 |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C18H18ClNO5S2/c1-23-16-7-2-13(18(26)20-8-10-24-11-9-20)12-17(16)25-27(21,22)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 |
Clé InChI |
KLTRPGIILIVXQK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)


![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)


![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)
